molecular formula C13H10ClNO B1599928 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone CAS No. 58158-45-5

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

Cat. No. B1599928
CAS RN: 58158-45-5
M. Wt: 231.68 g/mol
InChI Key: ACXBUZADCUPLKE-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethanone group (a two-carbon chain with a carbonyl group), and a chlorophenyl group (a six-membered carbon ring with a chlorine atom attached) .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, “1-(4-chlorophenyl)-1-phenylethanol”, involves the reaction of 4-chlorobenzhydrol with phosphorus tribromide, followed by treatment with ethylenechlorohydrin .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, a related compound, “1-(4-chlorophenyl)-1-phenylethanol”, was used in a study to transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, density functional theory calculations were performed on a related compound, “1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one”, to determine optimized molecular geometries, vibrational frequencies, electronic absorption wavelengths, and bonding features .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used. For example, a related compound, “WAKIX”, has its efficacy mediated through its activity as an antagonist/inverse agonist at H3 receptors .

Safety and Hazards

The safety and hazards associated with such compounds can be significant. For example, a related compound, “1-(4-Chlorophenyl)cyclopropanecarboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on such compounds could involve further exploration of their potential uses in various fields, such as medicine and materials science .

properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBUZADCUPLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439286
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

CAS RN

58158-45-5
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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